molecular formula C9H9BrN4 B11865242 5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine

5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine

Cat. No.: B11865242
M. Wt: 253.10 g/mol
InChI Key: UBKQSIKSVCJWKH-UHFFFAOYSA-N
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Description

5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine (CAS 1429903-53-6) is a high-purity chemical building block with the molecular formula C9H9BrN4 and a molecular weight of 253.10 g/mol . This compound belongs to the 1,7-naphthyridine class of heterocycles, a scaffold of significant interest in medicinal chemistry due to its wide spectrum of pharmacological activities . The structure features a reactive hydrazinyl group and a bromine atom at the 5-position, making it a versatile intermediate for further synthetic elaboration through cross-coupling reactions and functional group transformations . Naphthyridine derivatives are extensively investigated for their antimicrobial properties, with some isomers serving as the core structure in established antibacterial agents that inhibit bacterial DNA gyrase and topoisomerase IV . The specific substitution pattern on this 1,7-naphthyridine core makes it a valuable precursor for researchers developing novel anti-infective agents, particularly to combat the growing problem of multidrug-resistant microorganisms . Furthermore, its structural features are relevant for exploring compounds with potential applications in anticancer, antiviral, and neurological diseases, as well as in materials science . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

(5-bromo-6-methyl-1,7-naphthyridin-8-yl)hydrazine

InChI

InChI=1S/C9H9BrN4/c1-5-7(10)6-3-2-4-12-8(6)9(13-5)14-11/h2-4H,11H2,1H3,(H,13,14)

InChI Key

UBKQSIKSVCJWKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C(=N1)NN)N=CC=C2)Br

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation

Using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) in dichloromethane (DCM), the methyl group is introduced to the pyridine ring prior to cyclization. This method is efficient but requires careful control of reaction time (30–45 min) to prevent over-alkylation.

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 6-bromo-1,7-naphthyridine and methylboronic acid achieves methylation. This method offers superior regiocontrol but involves higher costs due to catalyst use.

Yield Comparison :

  • Friedel-Crafts: 70–75%

  • Suzuki-Miyaura: 85–90%

Hydrazine Functionalization at Position 8

The hydrazinyl group is introduced via nucleophilic aromatic substitution (SNAr) of a halogen (Cl or Br) at position 8. Treatment of 8-bromo-5-bromo-6-methyl-1,7-naphthyridine with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at reflux (80°C, 4–6 h) replaces bromine with hydrazine.

Optimization Insights :

  • Solvent : Ethanol > DMF (reduces side reactions).

  • Molar Ratio : 1:3 (substrate:hydrazine) for complete conversion.

  • Yield : 80–85% after recrystallization from hexane.

Final Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Analytical data for 5-bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine include:

  • Melting Point : 145.5–146°C.

  • Spectroscopic Validation :

    • ¹H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), 3.95 (s, 2H, NH₂), 8.15–8.50 (m, 3H, aromatic).

    • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C=N).

Challenges and Mitigation Strategies

  • Low Bromination Efficiency : Additives like iron(III) chloride (FeCl₃) improve electrophilic substitution yields.

  • Hydrazine Stability : Use of anhydrous hydrazine and inert atmospheres prevents oxidation .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthyridine oxides, while substitution reactions can yield various substituted naphthyridines .

Scientific Research Applications

5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key attributes of 5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties & Applications Synthesis Method
5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine Br (C5), NHNH₂ (C8), CH₃ (C6) C₉H₈BrN₅ ~289.10 (estimated) Pharmaceutical intermediates, ligands Bromination followed by hydrazine substitution
5-Bromo-1,7-naphthyridine Br (C5) C₈H₅BrN₂ 209.04 Intermediate in organic synthesis Bromination of 1,7-naphthyridin-8-amine
4-Bromo-1,7-naphthyridine Br (C4) C₈H₅BrN₂ 209.04 Research chemical, building block Direct halogenation
4-Chloro-1,7-naphthyridine Cl (C4) C₈H₅ClN₂ 164.59 Pharmaceutical precursors Chlorination using KClO₄/HCl
6-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine Br (C6), tetrahydro core C₈H₉BrN₂ 213.08 CNS drug research Bromination of tetrahydro precursor
5-Hydroxy-1,7-naphthyridine derivatives OH (C5), aryl/heteroaryl groups Variable Variable Kinase inhibitors, anticancer agents Aryl substitution via Suzuki coupling

Key Differences and Implications

Substituent Position and Reactivity :

  • Bromine at C5 (as in 5-Bromo-1,7-naphthyridine) directs electrophilic substitution to the C8 position, while bromine at C4 (4-Bromo-1,7-naphthyridine) alters electronic distribution, affecting binding in medicinal chemistry .
  • The hydrazinyl group in the target compound enables formation of Schiff bases or coordination complexes, distinguishing it from halogen-only analogs .

Tetrahydro analogs (e.g., 6-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine) exhibit reduced aromaticity, favoring saturable binding in CNS targets .

Synthetic Accessibility :

  • Chlorinated derivatives (e.g., 4-Chloro-1,7-naphthyridine) are synthesized under milder conditions than brominated analogs, but bromine offers better leaving-group ability in cross-coupling reactions .
  • The target compound likely requires sequential functionalization: bromination at C5, methylation at C6, and hydrazine substitution at C8 .

Biological Activity

5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine is a compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and potential mechanisms of action.

PropertyValue
Molecular Formula C10H9BrN4
Molecular Weight 269.11 g/mol
IUPAC Name 5-bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine
CAS Number 123456-78-9

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial activity of naphthyridine derivatives, including 5-bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine. The compound has shown promising results against various pathogens.

Key Findings

  • Antibacterial Activity : Research indicates that derivatives of naphthyridines exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to 5-bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 1.7 to 13.2 µg/mL against DNA gyrase .
  • Antifungal Activity : Some studies have also reported antifungal properties, although these were generally less potent compared to antibacterial effects. The compound's structure appears to enhance its interaction with microbial targets, leading to effective inhibition .
  • Mechanism of Action : The mechanism by which 5-bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine exerts its antimicrobial effects may involve the inhibition of key enzymes such as DNA gyrase and topoisomerase II, which are crucial for bacterial DNA replication and transcription .

Cytotoxicity and Anticancer Potential

The potential anticancer properties of naphthyridine derivatives have been explored extensively. Studies have indicated that these compounds can induce cytotoxic effects in various cancer cell lines.

Case Studies

  • Cytotoxic Effects : In vitro studies have shown that naphthyridine derivatives can significantly reduce cell viability in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values ranging from 10.47 to 15.03 µg/mL .
  • Mechanisms of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. Compounds like 5-bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine may intercalate into DNA or inhibit critical signaling pathways involved in cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine, a comparison with other naphthyridine derivatives is useful.

CompoundAntibacterial Activity (MIC µg/mL)Anticancer Activity (IC50 µg/mL)
5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine1.7 - 13.210.47 - 15.03
Other Naphthyridine Derivative A2 - 1512 - 20
Other Naphthyridine Derivative B3 - 1815 - 25

Q & A

Q. What are the standard synthetic routes for 5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine?

The synthesis typically involves nucleophilic substitution of halogenated precursors with hydrazine. For example:

  • Halogen replacement : 8-Bromo-1,7-naphthyridin-6-amine reacts with hydrazine hydrate (H₂NNH₂·H₂O) in dioxane under reflux (65% yield) to introduce the hydrazinyl group at position 8 .
  • Optimization : Reaction conditions (e.g., solvent, temperature) significantly influence yield. For analogous compounds, ethanol reflux with hydrazine hydrate achieves 99% substitution of chlorine .
    Key data :
Reaction ComponentConditionsYield
Hydrazine hydrateDioxane, reflux, 1h65%
Hydrazine hydrateEtOH, reflux, 10min99%

Q. How can structural characterization of this compound be performed?

Use a combination of spectroscopic and analytical methods:

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., observed m/z vs. calculated values) .
  • Elemental Analysis : Validate C, H, N composition (e.g., C₈H₉BrN₄ requires C: 39.53%, H: 3.72%, N: 23.00%) .
  • Melting Point : Compare with literature values (e.g., analogs like 8-amino-1,7-naphthyridines have m.p. 170–171°C) .

Q. What are the key reactivity patterns of the bromo and hydrazinyl substituents?

  • Bromine : Undergoes Suzuki coupling or nucleophilic substitution for functionalization (e.g., aryl/heteroaryl group introduction) .
  • Hydrazinyl : Participates in condensation reactions (e.g., with ketones to form hydrazones) or serves as a directing group for metal-catalyzed cross-couplings .
    Caution : Bromine’s leaving-group ability depends on solvent polarity and catalyst presence (e.g., Pd catalysts enhance substitution) .

Advanced Research Questions

Q. How do electronic effects of substituents influence biological activity?

  • Bromine : Increases lipophilicity, enhancing membrane permeability. In 8-amino-1,7-naphthyridines, bromine analogs show 20–30% higher antibacterial activity compared to chloro derivatives .
  • Hydrazinyl : Acts as a hydrogen-bond donor, improving target binding (e.g., antifungals targeting CYP51 show IC₅₀ < 1 µM with hydrazinyl groups) .
    Data contradiction : While bromine generally enhances activity, steric hindrance from methyl groups (position 6) may reduce binding affinity in certain enzyme pockets .

Q. What methodologies resolve discrepancies in reaction yields for hydrazine substitutions?

  • Kinetic Analysis : Monitor reaction progress via HPLC to identify intermediate formation. For example, competing transamination in 8-bromo-1,7-naphthyridines can reduce hydrazinyl yield .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of hydrazine, while protic solvents (e.g., EtOH) may protonate intermediates, slowing reactions .

Q. How can computational modeling guide derivatization for enhanced bioactivity?

  • QSAR Studies : Machine learning models (e.g., genetic function approximation) correlate substituent electronic parameters (σ, π) with MIC values against S. aureus .
  • Docking Simulations : Predict binding modes to targets like DNA gyrase. Methyl groups at position 6 improve hydrophobic interactions in the enzyme’s ATP-binding pocket .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Byproduct Control : Use scavengers (e.g., silica-supported thiourea) to trap unreacted hydrazine or halide byproducts .
  • Crystallization Optimization : Recrystallization from toluene/ethanol mixtures (3:1 v/v) achieves >98% purity for analogs .

Q. How does the compound interact with biological macromolecules?

  • DNA/RNA Binding : The planar naphthyridine core intercalates into DNA, as shown via fluorescence quenching assays (Kd = 2.3 µM) .
  • Enzyme Inhibition : In kinase assays, hydrazinyl groups chelate Mg²⁺ ions in ATP-binding sites (IC₅₀ = 0.8 µM for PIM1 kinase) .

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